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molecular formula C10H9ClN4O2 B8556082 methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Cat. No. B8556082
M. Wt: 252.66 g/mol
InChI Key: ZYCQRDXZNUFCEP-UHFFFAOYSA-N
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Patent
US08791139B2

Procedure details

10.41 g (54.9 mmol) of tin(II) chloride were initially charged in 80 ml of ethanol, 3.20 g (11.3 mmol) of methyl 1-(3-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxylate were added and the mixture was stirred at reflux temperature for 3 hours. After cooling, the reaction mixture was poured onto ice and adjusted to pH 12 with sodium bicarbonate. The aqueous phase was extracted repeatedly with ethyl acetate and dried over magnesium sulphate. The solvent was distilled off under reduced pressure and the residue was chromatographed on silica gel, which gave 2.20 g (71% of theory) of methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (log P: 1.09; MH+: 253.1); 1H-NMR (400 MHz, CD3CN, δ, ppm): 3.66 (s, 3H), 5.20 (s, 2H), 6.25 (s, 1H), 7.56 (m, 1H), 8.15 (d, 1H), 8.47 (m, 1H).)
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
methyl 1-(3-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxylate
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Cl:4][C:5]1[C:6]([N:11]2[C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][C:13]([N+:20]([O-])=O)=[N:12]2)=[N:7][CH:8]=[CH:9][CH:10]=1.C(=O)(O)[O-].[Na+]>C(O)C>[NH2:20][C:13]1[CH:14]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[N:11]([C:6]2[C:5]([Cl:4])=[CH:10][CH:9]=[CH:8][N:7]=2)[N:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.41 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
methyl 1-(3-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxylate
Quantity
3.2 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)N1N=C(C=C1C(=O)OC)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted repeatedly with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel, which

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C(=C1)C(=O)OC)C1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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